4-(4-Bromophenyl)pyrrolidine-3-carbonitrile
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Overview
Description
4-(4-Bromophenyl)pyrrolidine-3-carbonitrile is a chemical compound that features a pyrrolidine ring substituted with a bromophenyl group and a carbonitrile group
Preparation Methods
One common synthetic route involves the use of a Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction conditions often involve the use of palladium catalysts and boron reagents .
Chemical Reactions Analysis
4-(4-Bromophenyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen into the molecule.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents
Scientific Research Applications
4-(4-Bromophenyl)pyrrolidine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The pyrrolidine ring is a versatile scaffold in drug discovery, used to develop compounds for treating various diseases.
Biological Research: This compound can be used to study the structure-activity relationship (SAR) of bioactive molecules.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents can lead to different biological profiles due to the different binding modes to enantioselective proteins . This compound’s effects are mediated through its ability to interact with and modulate the activity of specific enzymes or receptors in biological systems.
Comparison with Similar Compounds
4-(4-Bromophenyl)pyrrolidine-3-carbonitrile can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: These compounds also feature a pyrrolidine ring but with different substituents, leading to varied biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group at the second position of the pyrrolidine ring, which can significantly alter its chemical and biological properties.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, making them structurally distinct and leading to different reactivity and applications.
Properties
Molecular Formula |
C11H11BrN2 |
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Molecular Weight |
251.12 g/mol |
IUPAC Name |
4-(4-bromophenyl)pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C11H11BrN2/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-4,9,11,14H,6-7H2 |
InChI Key |
YLMNQDCQDBVXNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
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